5,5'-[benzene-1,3-diylbis(oxy)]bis[2-(3-acetylphenyl)-1H-isoindole-1,3(2H)-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-ACETYLPHENYL)-5-(3-{[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}PHENOXY)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ACETYLPHENYL)-5-(3-{[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}PHENOXY)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the acetylation of phenyl groups, followed by the formation of isoindole structures through cyclization reactions. The final step involves the coupling of these intermediates to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-ACETYLPHENYL)-5-(3-{[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}PHENOXY)-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-ACETYLPHENYL)-5-(3-{[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}PHENOXY)-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-ACETYLPHENYL)-5-(3-{[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}PHENOXY)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-ACETYLPHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE: A simpler analog with fewer functional groups.
5-(3-{[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}PHENOXY)-1H-ISOINDOLE-1,3(2H)-DIONE: A compound with a similar structure but different substitution patterns.
Uniqueness
2-(3-ACETYLPHENYL)-5-(3-{[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}PHENOXY)-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its complex structure, which includes multiple aromatic rings and functional groups
Properties
Molecular Formula |
C38H24N2O8 |
---|---|
Molecular Weight |
636.6 g/mol |
IUPAC Name |
2-(3-acetylphenyl)-5-[3-[2-(3-acetylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C38H24N2O8/c1-21(41)23-6-3-8-25(16-23)39-35(43)31-14-12-29(19-33(31)37(39)45)47-27-10-5-11-28(18-27)48-30-13-15-32-34(20-30)38(46)40(36(32)44)26-9-4-7-24(17-26)22(2)42/h3-20H,1-2H3 |
InChI Key |
CRSGBGPPFXDMJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC(=CC=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC(=C7)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.